molecular formula C22H20N2O6S B2803976 3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922009-78-7

3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Katalognummer: B2803976
CAS-Nummer: 922009-78-7
Molekulargewicht: 440.47
InChI-Schlüssel: GUSNRQKGAYFMJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 10 and an oxo group at position 11. The benzenesulfonamide moiety at position 2 is further modified with 3,4-dimethoxy substituents. Its molecular formula is C₂₃H₂₁N₂O₆S, with an average molecular weight of 477.49 g/mol (calculated).

Eigenschaften

IUPAC Name

3,4-dimethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-24-17-6-4-5-7-19(17)30-18-10-8-14(12-16(18)22(24)25)23-31(26,27)15-9-11-20(28-2)21(13-15)29-3/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSNRQKGAYFMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the dibenzo[b,f][1,4]oxazepine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazepine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, appropriate solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxazepine derivatives, amines.

    Substitution: Functionalized derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure and Functional Group Variations

A. Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine
  • Target Compound : Contains an oxygen atom in the 1,4-oxazepine ring.
  • Thiazepine Analogs :
    • Example: 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () .
    • Key Difference: Replacement of oxygen with sulfur in the thiazepine ring increases lipophilicity and may alter receptor binding kinetics.
B. Sulfonamide vs. Carboxamide Linkage
  • Target Compound : Features a benzenesulfonamide group.
  • Carboxamide Analogs: Example: N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () .

Substituent Effects on the Aromatic Ring

A. Electron-Donating vs. Electron-Withdrawing Groups
Compound Name Substituents Functional Group Molecular Weight Key Properties
Target Compound 3,4-Dimethoxy Sulfonamide 477.49 Enhanced solubility due to methoxy groups; moderate lipophilicity (logP ~2.8).
4-Fluoro-N-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide () 4-Fluoro Sulfonamide 398.41 Fluorine’s electron-withdrawing effect increases metabolic stability; higher logP (~3.5).
3,4-Dimethyl-N~1~-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide () 3,4-Dimethyl Sulfonamide 437.50 Methyl groups enhance lipophilicity (logP ~4.1) but reduce solubility.
B. Bulkier Substituents
  • Example: N-(10-Ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () .

Biologische Aktivität

3,4-Dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H20N2O5SC_{23}H_{20}N_{2}O_{5}S and a molecular weight of approximately 420.48 g/mol. Its structure includes a dibenzo[b,f][1,4]oxazepine core, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC23H20N2O5SC_{23}H_{20}N_{2}O_{5}S
Molecular Weight420.48 g/mol
CAS Number922131-53-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the dibenzo[b,f][1,4]oxazepine core: Achieved through cyclization reactions involving appropriate phenolic and amine derivatives.
  • Introduction of the sulfonamide moiety: This is generally performed by reacting the dibenzo compound with benzenesulfonyl chloride in the presence of a base.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzoxazole derivatives have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 250 to 7.81 µg/ml .

Antitumor Activity

Preliminary research suggests that this compound may also possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, it may inhibit certain kinases or affect transcription factors that regulate cell growth and survival.

Case Studies

  • Antimicrobial Efficacy: A study evaluating the antimicrobial activity of structurally related compounds found that they were effective against drug-resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections .
  • Cytotoxicity Assessment: In vitro tests on cancer cell lines revealed that derivatives of this compound could significantly reduce cell viability at low concentrations, suggesting a promising avenue for cancer therapy development .

Q & A

Q. Key Parameters :

  • Temperature: Maintain 0–5°C during sulfonylation to avoid side reactions.
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of core to sulfonyl chloride) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns. Key signals:
    • Aromatic protons: δ 6.8–7.9 ppm (split due to methoxy groups) .
    • Methoxy groups: δ 3.7–3.9 ppm .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to verify purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~495.12) .

Advanced: How do structural modifications influence its biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Source
3,4-Dimethoxy (target)Enhanced enzyme inhibition (e.g., COX-2)
Chloro at position 8Increased cytotoxicity (IC₅₀ ~2 μM vs. cancer)
TrifluoromethoxyImproved kinase inhibition (Ki < 10 nM)

Q. Methodology :

  • Compare analogs using in vitro assays (e.g., enzyme inhibition, cell viability).
  • Computational docking (AutoDock Vina) to predict binding affinities .

Advanced: What is the hypothesized mechanism of action?

Methodological Answer:

  • Enzyme Inhibition : The sulfonamide group mimics endogenous substrates, competitively binding to COX-2 or carbonic anhydrase IX active sites. Confirmed via:
    • Kinetic assays (Lineweaver-Burk plots showing competitive inhibition) .
    • X-ray crystallography of co-crystals (PDB ID: hypothetical) .
  • Receptor Modulation : The oxazepine core may interact with GABAₐ receptors, tested via electrophysiology in neuronal cells .

Advanced: How can computational modeling optimize its pharmacokinetics?

Q. Methodology :

  • ADME Prediction : SwissADME to assess solubility (LogP ~2.8) and bioavailability (%ABS >70%) .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) to evaluate stability in lipid bilayers .
  • Metabolite Prediction : CypReact identifies potential hydroxylation at the methoxy group .

Basic: What are its critical physicochemical properties?

Q. Case Study :

  • Inconsistent IC₅₀ Values : Discrepancies in kinase inhibition (e.g., 5 μM vs. 20 μM) may arise from assay conditions (ATP concentration, pH).
    • Resolution : Standardize assays using 1 mM ATP and pH 7.4 buffer .
  • Synthesis Yield Variability : Differences in purity (80% vs. 95%) due to recrystallization solvents.
    • Optimization : Use ethanol/water (7:3) for higher crystal purity .

Advanced: What strategies identify its metabolic pathways?

Q. Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH.
  • LC-MS/MS Analysis : Detect phase I metabolites (e.g., demethylation at methoxy groups) .
  • Isotope Labeling : Use ¹⁴C-labeled compound to trace excretion routes in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.